molecular formula C26H23F2N3O3 B1670418 Dibenzazepine CAS No. 209984-56-5

Dibenzazepine

Cat. No. B1670418
M. Wt: 463.5 g/mol
InChI Key: QSHGISMANBKLQL-OWJWWREXSA-N
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Description

Dibenzazepine, also known as iminostilbene, is a chemical compound with two benzene rings fused to an azepine ring . Many pharmaceuticals, such as carbamazepine, oxcarbazepine, and depramine, are based on a dibenzazepine structure .


Synthesis Analysis

Dibenzazepine derivatives have been synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .


Molecular Structure Analysis

Dibenzazepine has a heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine, and imipramine (antidepressants) .


Chemical Reactions Analysis

Benzazepine derivative is synthesized via a new process of four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, isoquinoline, and potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of H2O2 in water at room temperature .


Physical And Chemical Properties Analysis

Dibenzazepine has a molecular weight of 463.48 and a CAS number of 209984-56-5 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .

Scientific Research Applications

  • Catalyzed Synthesis of Dibenzazepine Derivatives : A study by Stopka et al. (2015) introduced a copper(I)-catalyzed oxidative C-H bond functionalization method for producing tricyclic dibenzazepines. This approach offers a simpler and more efficient pathway for synthesizing these compounds, which are significant in both pharmaceuticals and academic research (Stopka et al., 2015).

  • Biological Activities of Dibenzazepine Analogs : Rao et al. (2010) synthesized new analogs of dibenzazepines, showing a variety of biological activities, including antidepressant, anticonvulsant, and antimicrobial properties (Rao et al., 2010).

  • Anti-Cancer Properties : Kastrinsky et al. (2015) reengineered phenothiazine and dibenzazepine tricyclics to enhance their anti-cancer potency while reducing neurotropic effects. This led to the development of new leads, such as RTC-5, which showed efficacy against EGFR-driven cancers without the side effects of parent molecules (Kastrinsky et al., 2015).

  • Pharmacological Activities Review : Panneerselvam (2012) reviewed various pharmacological activities of Dibenzazepine derivatives, highlighting their antimicrobial, antiviral, analgesic, anticonvulsant, antidepressant, anticancer, antidiabetic, and antioxidant properties (Panneerselvam, 2012).

  • Role in Epilepsy Treatment : A study by Lawthom et al. (2018) explored the use of dibenzazepine agents in epilepsy, particularly focusing on eslicarbazepine acetate. They found that it differs from other dibenzazepine agents in terms of effectiveness and tolerability (Lawthom et al., 2018).

  • enzyme involved in Alzheimer's disease. Their research led to the development of potent analogs, which may have implications for therapeutic interventions in neurodegenerative diseases (Al-Tel et al., 2009).
  • Antitumor Agents : Al-Qawasmeh et al. (2009) synthesized a series of dibenzazepine compounds that demonstrated inhibitory effects on tumor cell proliferation. These compounds particularly caused G(0)-G(1) phase cell cycle arrest, indicating their potential as antitumor agents (Al-Qawasmeh et al., 2009).

  • Incretin-Producing Cell Development : Petersen et al. (2015) explored the hypothesis that increasing intestinal L cells, which produce glucagon-like peptide-1, could enhance insulin responses and improve glucose tolerance. They found that dibenzazepine, as a γ-secretase inhibitor, increased L cell numbers and subsequently improved glucose tolerance in a diabetic mouse model (Petersen et al., 2015).

  • Photocatalytic Synthesis : Liu et al. (2019) developed a metal-free photocatalytic protocol for constructing difluoro-containing dibenzazepines. This method is environmentally benign and effective at room temperature under visible light, presenting an efficient way to synthesize these derivatives (Liu et al., 2019).

  • Photoreversible Thiol-Ene Networks : Bener et al. (2020) reported the use of N-acyl dibenzazepine photochemistry in creating photoreversible thiol-ene networks. Their study demonstrated the potential of ADBA-based networks in material science applications, including reversible bonding and cleavage processes (Bener et al., 2020).

Safety And Hazards

Dibenzazepine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGISMANBKLQL-OWJWWREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040458
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(3,5-Difluorophenyl)acetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

CAS RN

209984-56-5
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 209984-56-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,390
Citations
C Dardonville, ML Jimeno, I Alkorta… - Organic & Biomolecular …, 2004 - pubs.rsc.org
Geometrical and energetic DFT calculations as well as GIAO and NICS chemical shifts have been calculated for 1H-azepine and 5H-dibenz[b,f]azepine and their cations. The last …
Number of citations: 28 pubs.rsc.org
RA Al-Qawasmeh, Y Lee, MY Cao, X Gu, S Viau… - Bioorganic & Medicinal …, 2009 - Elsevier
… In conclusion, a series of 11-aryl-substituted [b,e]-dibenzazepine compounds were synthesized and the in vitro antiproliferative activity investigated. The synthetic dibenzazepine …
Number of citations: 35 www.sciencedirect.com
PA Datar - Journal of Pharmaceutical Analysis, 2015 - Elsevier
Bioanalytical methods are widely used for quantitative estimation of drugs and their metabolites in physiological matrices. These methods could be applied to studies in areas of human …
Number of citations: 47 www.sciencedirect.com
I Ahmed, A Verma, S Umar… - International Journal of …, 2023 - Taylor & Francis
Purpose Citrobacter rodentium (CR) infection coupled with blocking Notch/Wnt signaling via γ-secretase inhibitor dibenzazepine (DBZ) disrupts the gastro-intestinal (GI) barrier and …
Number of citations: 3 www.tandfonline.com
R Mariz, A Briceno, R Dorta, R Dorta - Organometallics, 2008 - ACS Publications
… Furthermore, the crystal structures revealed a change in the hybridization state of the dibenzazepine N atom, passing from sp 2 in the free ligand to sp 3 when coordinated to Rh in a …
Number of citations: 88 pubs.acs.org
S Farah, S Ababsa, N Benhamada, B Zouchoune - Polyhedron, 2010 - Elsevier
… of DFT investigations on the coordination of the dibenzazepine ligand to (CO) 3 M (M = Ti… dibenzazepine could be quite diverse and we expect more original structures of dibenzazepine …
Number of citations: 29 www.sciencedirect.com
C Jiang, MA Cano-Vega, F Yue, L Kuang… - Molecular Therapy, 2017 - cell.com
Inhibition of Notch signaling via systemic drug administration triggers conversion of white adipocytes into beige adipocytes (browning) and reduces adiposity. However, translation of …
Number of citations: 52 www.cell.com
RH Abd El-Rhman, RN El-Naga, AM Gad… - Frontiers in …, 2020 - frontiersin.org
… dibenzazepine was further confirmed by the histopathological assessment. Moreover, dibenzazepine … In conclusion, these findings show that dibenzazepine provides protection against …
Number of citations: 13 www.frontiersin.org
C Lawthom, J Peltola, R McMurray, E Dodd… - Neurology and …, 2018 - Springer
… dibenzazepine family has emerged from studies in which patients being treated with one dibenzazepine … ) or have transitioned from one dibenzazepine agent to another because of lack …
Number of citations: 23 link.springer.com
J Tsoung, J Panteleev, M Tesch, M Lautens - Organic letters, 2014 - ACS Publications
… the dibenzazepine ring was incomplete, giving predominantly intermediate 5a, where the amine reacted only with the more electronically favored pyridyl chloride (Table 1, entry 1) …
Number of citations: 47 pubs.acs.org

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